molecular formula C23H25N3O2 B11183178 N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-phenylacetamide

N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-phenylacetamide

Cat. No.: B11183178
M. Wt: 375.5 g/mol
InChI Key: JISSPWHRWGDXBE-UHFFFAOYSA-N
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Description

N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-en-1-yl)-N-phenylacetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of a spirocyclic ketone with an amine under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its spirocyclic structure which can interact uniquely with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-methyl-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)-N-phenylacetamide

InChI

InChI=1S/C23H25N3O2/c1-25(19-13-7-3-8-14-19)20(27)17-26-22(28)21(18-11-5-2-6-12-18)24-23(26)15-9-4-10-16-23/h2-3,5-8,11-14H,4,9-10,15-17H2,1H3

InChI Key

JISSPWHRWGDXBE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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